

structure elucidation of 6-Chloro-3-iodoquinolin-4(1H)-one

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Compound of Interest

Compound Name: 6-Chloro-3-iodoquinolin-4(1H)-one

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An In-Depth Technical Guide to the Structure Elucidation of **6-Chloro-3-iodoquinolin-4(1H)-one**

Preamble: The Analytical Imperative in Modern Chemistry

In the landscape of pharmaceutical research and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. An error in structural assignment can invalidate extensive biological screening, compromise intellectual property, and derail development programs. The subject of this guide, **6-Chloro-3-iodoquinolin-4(1H)-one**, is a halogenated heterocyclic compound representative of scaffolds with significant potential in medicinal chemistry. Its correct characterization is not merely an academic exercise but a critical step in quality control and regulatory compliance. This document provides a comprehensive, field-proven methodology for the complete structure elucidation of this target molecule, framed not as a rigid protocol, but as a logical, problem-solving workflow. We will proceed from initial synthesis to the final unification of multi-faceted spectroscopic data, explaining the causality behind each analytical choice.

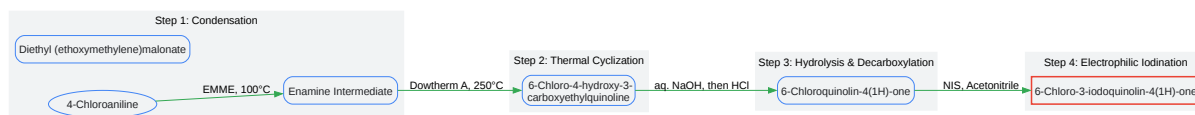
Chapter 1: Molecular Construction and Verification

Before any analysis can commence, the target compound must be synthesized and rigorously purified. The chosen synthetic route must be logical and yield the target with reasonable purity, which is then refined to analytical grade.

Rationale for Synthetic Strategy: The Gould-Jacobs Reaction

The quinolin-4-one core is efficiently assembled via the Gould-Jacobs reaction, a robust and well-documented thermal cyclization method.[1] We begin with a substituted aniline, 4-chloroaniline, which directly installs the required C6-chloro substituent. The subsequent reaction with diethyl (ethoxymethylene)malonate (EMME) followed by thermal cyclization provides the foundational 6-chloro-4-hydroxyquinoline intermediate. The final iodination step must be regioselective for the C3 position. The electron-rich nature of the C3 position in the quinolin-4-one system makes it susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is an ideal reagent for this transformation, providing a mild and effective source of electrophilic iodine.

Diagram of the Synthetic Pathway



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Caption: Synthetic route to **6-Chloro-3-iodoquinolin-4(1H)-one**.

Experimental Protocol: Synthesis and Purification

Step 1-3: Synthesis of 6-Chloroquinolin-4(1H)-one (Adapted from Gould-Jacobs methodology) [1][2]

- Combine 4-chloroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
- Heat the mixture at 100-110°C for 2 hours.
- Add the resulting intermediate dropwise to a preheated high-boiling solvent (e.g., Dowtherm A) at 250°C and maintain for 30 minutes.
- Cool the mixture and treat with hexane to precipitate the cyclized ester.
- Hydrolyze the ester with 10% aqueous sodium hydroxide, followed by acidification with concentrated HCl to precipitate 6-Chloroquinolin-4(1H)-one.
- Filter, wash with water, and dry the crude product.

Step 4: Iodination

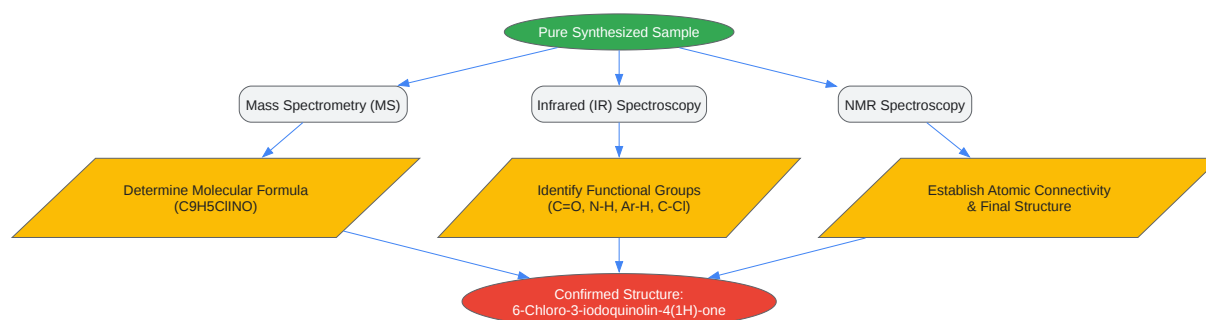
- Suspend 6-Chloroquinolin-4(1H)-one (1.0 eq) in acetonitrile.
- Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise.
- Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
- Upon completion, pour the reaction mixture into water.
- Filter the precipitate, wash with sodium thiosulfate solution to remove excess iodine, then with water.
- Purification: Recrystallize the crude solid from a suitable solvent like ethanol or dimethylformamide (DMF) to obtain analytically pure **6-Chloro-3-iodoquinolin-4(1H)-one**.

Trustworthiness Check: The purity of the final compound is assessed by obtaining a sharp melting point and a single spot on TLC plates in multiple solvent systems. This ensures that the sample submitted for spectroscopic analysis is a single, pure substance.

Chapter 2: The Elucidation Workflow: A Multi-Spectroscopic Approach

The structure elucidation of an unknown compound is a systematic process where each analytical technique provides a unique piece of the puzzle.[3][4][5] Our workflow is designed to first establish the fundamental molecular properties and then to build the atomic connectivity map.

Diagram of the Structure Elucidation Workflow



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Caption: Logical workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Formula

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

Purpose: To determine the exact mass of the molecule, from which the unique molecular

formula can be deduced.

Protocol: HRMS Analysis

- Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer.[\[6\]](#)
- Acquire the spectrum in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes.
- Analyze the resulting mass-to-charge ratio (m/z) and compare the experimental exact mass with theoretical masses for potential formulas.

Expected Results:

- Molecular Formula: C_9H_5ClINO
- Monoisotopic Mass: 304.9101 u
- Expected $[M+H]^+$: 305.9179 u
- Key Observation: The isotopic pattern is crucial. The presence of one chlorine atom will result in a characteristic $M+2$ peak with an intensity approximately one-third that of the molecular ion peak, arising from the natural abundance of the ^{37}Cl isotope.[\[7\]](#)

Infrared (IR) Spectroscopy: Identifying Functional Groups

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR). Purpose: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.[\[8\]](#)

Protocol: FTIR-ATR Analysis

- Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure to ensure good contact.
- Record the spectrum, typically in the range of 4000–400 cm^{-1} .^[8]
- Identify characteristic absorption bands.

Expected Data & Interpretation: The IR spectrum provides a quick "fingerprint" of the molecule's functional groups. For quinolinone derivatives, specific bands are expected.^{[9][10]}

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Significance
3300 - 3100 (broad)	N-H stretch	Amide (in lactam)	Confirms the presence of the N-H bond, supporting the 4(1H)-one tautomer.
3100 - 3000	C-H stretch	Aromatic C-H	Indicates the presence of the aromatic rings.
~1650 (strong)	C=O stretch	Amide Carbonyl	Strong evidence for the quinolin-4-one structure.
1600 - 1450	C=C stretch	Aromatic Ring	Confirms the aromatic backbone.
850 - 750	C-H out-of-plane bend	Aromatic C-H	Pattern can hint at the substitution on the benzene ring.
~700 - 600	C-Cl stretch	Aryl Chloride	Confirms the presence of the chlorine substituent. ^[9]

Chapter 3: NMR Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[3][11] A combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[12]

Protocol: NMR Sample Preparation and Analysis

- Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO- d_6 , which can solubilize the compound and allows observation of the exchangeable N-H proton.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H , ^{13}C , DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

^1H NMR: The Proton Environment

The ^1H NMR spectrum reveals the number of different proton environments, their integration (relative numbers), and their coupling (neighboring protons).

Predicted ^1H NMR Data (in DMSO- d_6):

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Rationale
1	~12.0	broad singlet	-	1H	NH-1	Exchangeable proton, typical for a lactam N-H in DMSO.
2	~8.5	singlet	-	1H	H-2	Singlet as it has no adjacent proton neighbors (C3 is substituted). Deshielded by adjacent N and C=O.
3	~8.1	doublet	$J \approx 2.5$	1H	H-5	Part of an ABC spin system. Doublet due to meta-coupling to H-7. Deshielded by proximity to C4 carbonyl.
4	~7.8	doublet of doublets	$J \approx 9.0, 2.5$	1H	H-7	Part of an ABC spin

system.
Split by
ortho H-8
and meta
H-5.

5	~7.5	doublet	$J \approx 9.0$	1H	H-8
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Part of an
ABC spin
system.
Split only
by ortho H-
7.

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms. A DEPT-135 experiment helps distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons (C) are absent.

Predicted ¹³C NMR Data (in DMSO-d₆):

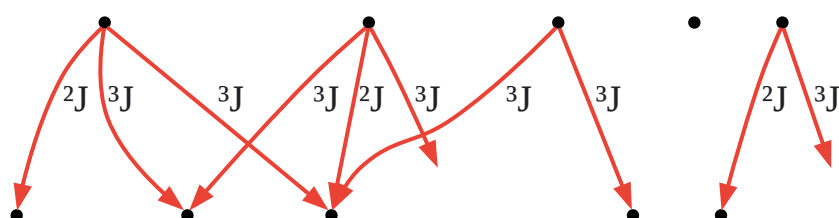
Chemical Shift (δ , ppm)	DEPT-135	Assignment	Rationale
~175	Absent	C-4	Carbonyl carbon, highly deshielded.
~145	Positive	C-2	CH carbon adjacent to nitrogen.
~139	Absent	C-8a	Quaternary carbon at the ring junction.
~133	Positive	C-7	Aromatic CH.
~128	Absent	C-6	Quaternary carbon attached to chlorine.
~126	Positive	C-5	Aromatic CH.
~125	Absent	C-4a	Quaternary carbon at the ring junction.
~119	Positive	C-8	Aromatic CH.
~90	Absent	C-3	Quaternary carbon attached to iodine (strong shielding "heavy atom" effect).

2D NMR: Connecting the Pieces

- COSY (COrrelation SpectroscopY): This experiment shows correlations between protons that are coupled to each other. We expect to see a clear correlation track between H-8, H-7, and H-5, confirming their connectivity in the benzene ring. H-2 and NH will show no correlations.
- HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It will definitely correlate H-2 to C-2, H-5 to C-5, H-7 to C-7, and H-8 to C-8.

- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework by showing correlations between protons and carbons over 2 or 3 bonds.

Diagram of Key HMBC Correlations



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Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Interpretation of Key HMBC Correlations:

- H-2 to C-4 and C-4a: This correlation locks the position of H-2 relative to the carbonyl group and the ring junction.
- H-5 to C-4 and C-7: The correlation to the C-4 carbonyl confirms the peri-relationship, while the correlation to C-7 confirms its position on the benzene ring.
- H-8 to C-6: This is a critical correlation. The three-bond coupling from H-8 to the carbon bearing the chlorine (C-6) unambiguously confirms the chloro-substituent is at position 6.
- Lack of H-3 signal and low-field C-3: The absence of a proton signal between H-2 and the carbonyl, combined with the presence of a highly shielded quaternary carbon (~90 ppm), is definitive proof of iodination at the C-3 position.

Conclusion

The structure of **6-Chloro-3-iodoquinolin-4(1H)-one** is confirmed through a systematic and multi-pronged analytical approach. High-resolution mass spectrometry established the correct molecular formula, C_9H_5ClINO . FTIR spectroscopy identified the key functional groups, notably the amide N-H and C=O, confirming the 4-oxo tautomer. Finally, a comprehensive suite of 1D

and 2D NMR experiments provided an unambiguous map of atomic connectivity. The specific substitution pattern was definitively proven by key HMBC correlations, particularly the 3J coupling between H-8 and C-6. Each piece of data serves as a self-validating cross-check on the others, culminating in a high-confidence structural assignment essential for any further research or development activities.

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